molecular formula C14H22N4O6 B8244188 2,5-Bis(2-methoxyethoxy)terephthalohydrazide

2,5-Bis(2-methoxyethoxy)terephthalohydrazide

Cat. No.: B8244188
M. Wt: 342.35 g/mol
InChI Key: NIMWBZBSYHRCEN-UHFFFAOYSA-N
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Description

2,5-Bis(2-methoxyethoxy)terephthalohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. It is often used as a building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials. The compound’s ability to form stable hydrazone linkages makes it valuable in the development of materials with specific luminescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(2-methoxyethoxy)terephthalohydrazide can be synthesized through the condensation reaction of 2,5-dihydroxyterephthalohydrazide with 2-methoxyethanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-methoxyethoxy)terephthalohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydrazone-linked compounds, which are valuable in the synthesis of COFs and other advanced materials .

Mechanism of Action

The mechanism by which 2,5-Bis(2-methoxyethoxy)terephthalohydrazide exerts its effects is primarily through the formation of stable hydrazone linkages. These linkages enable the compound to act as a versatile building block in the synthesis of COFs and other materials. The molecular targets and pathways involved include the interaction with aldehyde or ketone groups to form hydrazone bonds, which contribute to the stability and functionality of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(2-methoxyethoxy)terephthalohydrazide is unique due to its ability to form highly stable hydrazone linkages, which are essential for the development of materials with specific luminescent properties. Its structural properties also allow for precise modulation of emission in COFs, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2,5-bis(2-methoxyethoxy)benzene-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O6/c1-21-3-5-23-11-7-10(14(20)18-16)12(24-6-4-22-2)8-9(11)13(19)17-15/h7-8H,3-6,15-16H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMWBZBSYHRCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1C(=O)NN)OCCOC)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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